molecular formula C12H16N2O B11805191 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11805191
M. Wt: 204.27 g/mol
InChI Key: ACUNXKVDBAQEGG-UHFFFAOYSA-N
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Description

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution with 3-methylpyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and methylpyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9-5-3-7-13-12(9)11-6-4-8-14(11)10(2)15/h3,5,7,11H,4,6,8H2,1-2H3

InChI Key

ACUNXKVDBAQEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CCCN2C(=O)C

Origin of Product

United States

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